3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile
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Overview
Description
3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound that features a morpholine ring, a thiazepane ring, and a benzonitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile can be achieved through a multi-step process involving the formation of the morpholine and thiazepane rings, followed by their coupling with a benzonitrile derivative. One common approach involves the Mannich reaction to introduce the morpholinomethyl group, followed by a Michael addition to form the thiazepane ring . The final step typically involves the coupling of the thiazepane derivative with a benzonitrile compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts to minimize waste and improve efficiency . The use of continuous flow reactors may also be explored to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The presence of multiple reactive sites allows for substitution reactions, such as nucleophilic substitution at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to therapeutic effects in diseases where enzyme activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as Reboxetine and Moclobemide, which contain the morpholine moiety, have shown significant pharmaceutical properties.
Thiazepane Derivatives: Thiazepane-containing compounds are known for their diverse biological activities and potential therapeutic applications.
Benzonitrile Derivatives: Benzonitrile compounds are widely used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile is unique due to the combination of the morpholine, thiazepane, and benzonitrile groups within a single molecule. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c19-12-15-3-1-4-16(11-15)18(22)21-5-2-10-24-14-17(21)13-20-6-8-23-9-7-20/h1,3-4,11,17H,2,5-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUCVMVDDVQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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